1-(4-Methoxyphenoxy)-4-(4-methoxyphenyl)phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenoxy)-4-(4-methoxyphenyl)phthalazine is an organic compound characterized by the presence of two methoxyphenyl groups attached to a phthalazine core
Vorbereitungsmethoden
The synthesis of 1-(4-Methoxyphenoxy)-4-(4-methoxyphenyl)phthalazine typically involves the reaction of 4-methoxyphenol with phthalic anhydride under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, including cyclization and substitution, to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(4-Methoxyphenoxy)-4-(4-methoxyphenyl)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenoxy)-4-(4-methoxyphenyl)phthalazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenoxy)-4-(4-methoxyphenyl)phthalazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenoxy)-4-(4-methoxyphenyl)phthalazine can be compared with other similar compounds, such as:
1-(4-Methoxyphenoxy)-4-phenylphthalazine: This compound lacks the additional methoxy group, which may affect its chemical reactivity and biological activity.
1-(4-Hydroxyphenoxy)-4-(4-methoxyphenyl)phthalazine:
Eigenschaften
Molekularformel |
C22H18N2O3 |
---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenoxy)-4-(4-methoxyphenyl)phthalazine |
InChI |
InChI=1S/C22H18N2O3/c1-25-16-9-7-15(8-10-16)21-19-5-3-4-6-20(19)22(24-23-21)27-18-13-11-17(26-2)12-14-18/h3-14H,1-2H3 |
InChI-Schlüssel |
QFAUPWXYSSSMKD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.